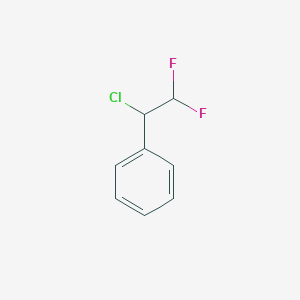
1-(1-Chloro-2,2-difluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloro-2,2-difluoroethyl)benzene, also known as 1,1-dichloro-2,2-difluoroethylbenzene (DCDFEB), is a compound of the halogenated aromatic hydrocarbon family. It is used in a variety of scientific research applications, including organic synthesis and biochemistry. DCDFEB is of particular interest due to its ability to act as a halogenating agent in organic synthesis. Its reactivity is of particular interest due to its ability to undergo a variety of reactions with different types of substrates.
Scientific Research Applications
Synthesis and Reactivity
(Sridhar, Krishna, & Rao, 2000) have described the synthesis of fluorine-containing compounds and their Diels–Alder cycloadditions, highlighting the versatility of fluorinated compounds in organic synthesis. Their work opens up avenues for the application of 1-(1-Chloro-2,2-difluoroethyl)benzene derivatives in constructing complex molecular architectures.
Material Science
In the realm of materials science, (Yu Xin-hai, 2010) synthesized and characterized novel fluorine-containing polyetherimides using a related fluorinated compound. This research indicates potential applications of similar fluorinated benzene derivatives in the development of new polymers with enhanced properties.
Chemical Engineering
The efficient synthesis of fluorinated compounds, such as 1-chloro-2,2-difluoroethylene, from related waste materials shows the importance of fluorinated benzene derivatives in chemical recycling and sustainable chemistry processes. (Wang, Yang, & Xiang, 2013) detailed a method that could be adapted for the recycling or synthesis of this compound derivatives.
Advanced Synthesis Techniques
Microwave-assisted synthesis provides a fast, efficient route to fluorinated benzene derivatives, as demonstrated by (Pan, Wang, & Xiao, 2017) for 1,4-bis(difluoromethyl)benzene. This suggests that similar techniques could be applied to the synthesis of this compound, offering advantages in terms of reaction speed and efficiency.
Future Directions
properties
IUPAC Name |
(1-chloro-2,2-difluoroethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQOJSXBBLVXQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



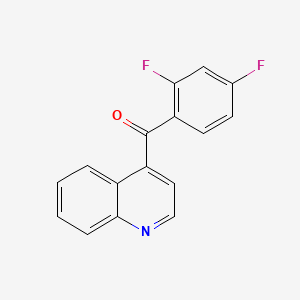

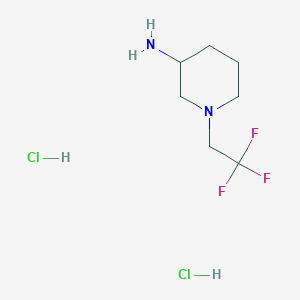
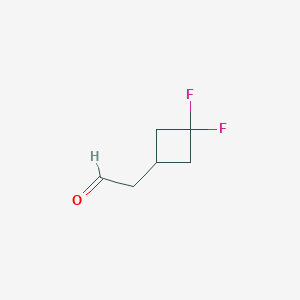

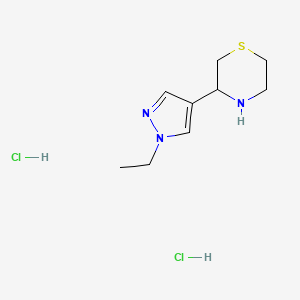

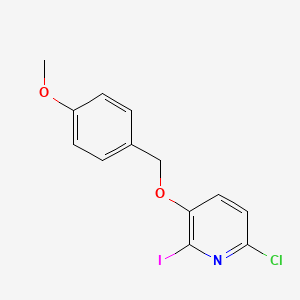

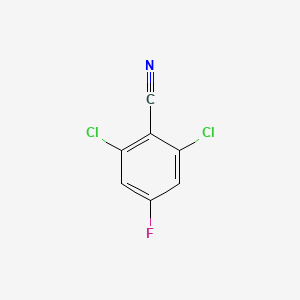
amine dihydrochloride](/img/structure/B1459433.png)
![[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine](/img/structure/B1459434.png)